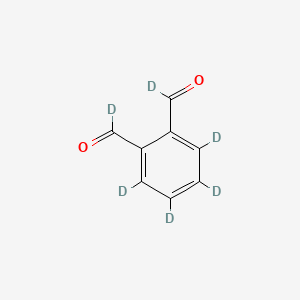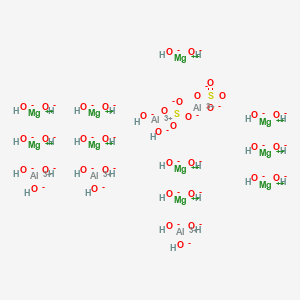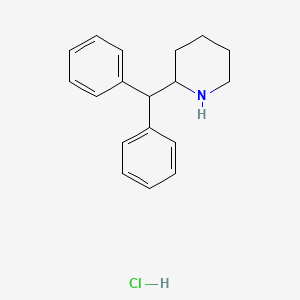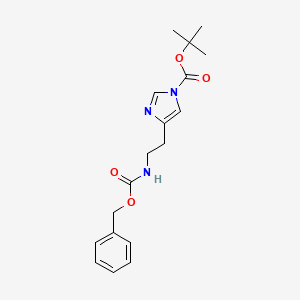
N-Boc N-Carboxybenzyl Histamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc N-Carboxybenzyl Histamine” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “N-Boc N-Carboxybenzyl Histamine” is C18H23N3O4 . It has a molecular weight of 345.39 .Chemical Reactions Analysis
Boc-protected amines and amino acids can be cleaved by mild acidolysis . Benzyl carbamates, which are often used in conjunction with Boc-derivatives, require significantly stronger acidic conditions for their deprotection . Also, benzyl-substituted Boc 2-derivatives rearrange easily in the presence of strong base providing the corresponding Boc-phenylglycine tert-butyl esters .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . This stability makes it a commonly used protective group for amines .科学的研究の応用
Carbonic Anhydrase Activation
N-Boc N-Carboxybenzyl Histamine has been utilized in the synthesis of derivatives that act as activators for carbonic anhydrase (CA) isozymes, including hCA I, hCA II, and bCA IV. These activators have shown efficient activation against all three isozymes, particularly hCA I and bCA IV, demonstrating affinities in the nanomolar range for the most effective compounds. This class of CA activators could lead to the development of drugs or diagnostic agents for CA deficiency syndrome, a genetic disease affecting bone, brain, and kidneys (Supuran & Scozzafava, 1999).
Synthesis of Spirocyclic γ-Lactams
The compound has also been involved in the synthesis of spirocyclic γ-lactams, a class of compounds with potential therapeutic applications. An N-heterocyclic carbene (NHC)-catalyzed annulation reaction of isatin N-Boc ketimines and enals developed for this purpose yields spirocyclic oxindole-γ-lactams. These products feature a quaternary chiral center and have been obtained in good yields and excellent stereoselectivities, highlighting the compound's utility in asymmetric synthesis (Lv et al., 2012).
Histamine and Histidine Decarboxylase Research
Histamine, a critical mediator of various physiological and pathological processes, is synthesized from histidine through the action of histidine decarboxylase (HDC). Research into the molecular regulation of histamine synthesis, including the transcriptional regulation of HDC gene expression, is vital for understanding histamine's roles in anaphylaxis, neurotransmission, and gastric acid secretion. Advances in this area could inform the development of novel therapeutic strategies for diseases related to histamine dysregulation (Huang et al., 2018).
Peptide Chemistry
In peptide chemistry, protecting groups like the one derived from N-Boc N-Carboxybenzyl Histamine are essential for the synthesis of peptides. These groups protect reactive functional groups from undesired reactions during peptide synthesis, allowing for more precise and efficient assembly of peptide chains. The development of novel protecting groups and their application in peptide synthesis remains an active area of research, with implications for the production of therapeutic peptides and proteins (Sakura et al., 1985).
作用機序
将来の方向性
The use of Boc as a protecting group continues to be a prominent method in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . As synthesis methods continue to evolve and improve, the use of Boc and similar protecting groups will likely remain an important area of focus .
特性
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-11-15(20-13-21)9-10-19-16(22)24-12-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPSJGZHUJQSBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc N-Carboxybenzyl Histamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)
![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)
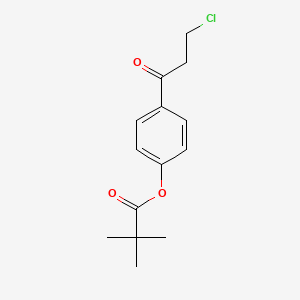
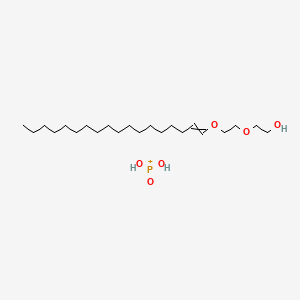
![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)
![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)


